2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a 4-chloro-3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring.
Reaction Conditions:
Reagents: 4-chloro-3-fluorobenzaldehyde, ethylene glycol
Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide, potassium tert-butoxide
Oxidation Reactions: Potassium permanganate, chromium trioxide
Reduction Reactions: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives
Oxidation Reactions: Carbonyl compounds such as aldehydes and ketones
Reduction Reactions: Alcohol derivatives
Scientific Research Applications
2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The dioxolane ring provides stability to the molecule, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-fluorophenyl)cyclopropanamine
- 4-Chloro-3-fluorophenylboronic acid
- 4-Chloro-3-fluorophenylacetic acid
Uniqueness
2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties compared to other similar compounds
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDSKJJIKYOAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.